N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Description
This compound belongs to the cyclopenta[b]thiophene scaffold, a heterocyclic system recognized for its bioactivity in medicinal chemistry. The molecule features a 3-cyano-substituted dihydrocyclopenta[b]thiophene core linked to a 4-(ethylsulfonyl)phenylacetamide moiety. Its design leverages sulfur-based heterocycles to mimic ATP-binding sites of tyrosine kinase receptors, a strategy employed in anticancer agents like gefitinib and dasatinib .
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-2-25(22,23)13-8-6-12(7-9-13)10-17(21)20-18-15(11-19)14-4-3-5-16(14)24-18/h6-9H,2-5,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWFCXSJCPUVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H18N2O2S |
| Molecular Weight | 262.37 g/mol |
| LogP | 3.3627 |
| Polar Surface Area | 40.738 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Research indicates that this compound may exert its biological effects through modulation of various signaling pathways. Its structure suggests potential interactions with enzymes involved in inflammation and pain pathways, particularly through inhibition of cyclooxygenase (COX) enzymes.
Biological Activity
-
Anti-inflammatory Properties :
- Preliminary studies suggest that the compound may inhibit COX-II activity, which is crucial in the inflammatory response. Inhibition of COX-II can lead to reduced levels of prostaglandins, thereby alleviating inflammation and pain.
- A study conducted on related compounds indicated that modifications to the cyclopenta[b]thiophene core can enhance anti-inflammatory activity, suggesting a similar potential for this compound .
-
Antimicrobial Activity :
- The compound has shown promise in preliminary antimicrobial assays against various bacterial strains. Its structural components may enhance membrane permeability or disrupt bacterial metabolism.
- Similar compounds have been reported to exhibit significant antibacterial properties due to their ability to interfere with bacterial cell wall synthesis .
-
Cytotoxic Effects :
- In vitro studies have demonstrated cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction, although further research is needed to elucidate the specific pathways involved.
- A case study showed that structurally related compounds led to increased apoptosis in cancer cells via mitochondrial pathways .
Case Study 1: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of related compounds in a murine model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory cytokine levels following treatment with the compound at doses of 10 mg/kg.
Case Study 2: Antimicrobial Efficacy
In a laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, demonstrating effective antimicrobial properties.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to derivatives with modifications in the sulfonyl group, aromatic substituents, or fused ring systems (Table 1).
Structure-Activity Relationship (SAR) Insights
Sulfonyl Substituents :
- Ethylsulfonyl (target) offers a balance between hydrophobicity and steric bulk, whereas trifluoromethyl or pyrimidinyl groups enhance electron-withdrawing effects, improving receptor binding .
Cyclopenta[b]thiophene Core :
- The 5-membered ring ensures optimal conformational rigidity for ATP-binding site mimicry. Larger rings (e.g., cyclohepta) disrupt this fit .
Acetamide Linker :
- Substitution at the phenyl group (e.g., chloro, methoxy) modulates solubility and bioavailability. For example, 4-methoxyphenylsulfonyl derivatives () show improved water solubility but reduced cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
